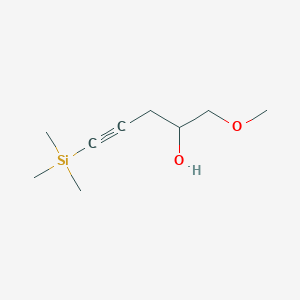

1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methoxy-5-(trimethylsilyl)pent-4-yn-2-ol, also known as 5-TRIMETHYLSILYL-4-PENTYN-1-OL, is a chemical compound with the molecular formula C8H16OSi and a molecular weight of 156.3 .

Physical And Chemical Properties Analysis

This compound has a density of 0.861 g/mL at 25 °C, a boiling point of 76 °C/15 mmHg (lit.), and a refractive index (n 20/D) of 1.457 .Aplicaciones Científicas De Investigación

Ion-cyclotron Resonance Studies

The trimethylsilyl cation forms 1:1 adducts with both 2,2-dimethylpropan-1-ol and 1-methoxy-2,2-dimethylpropane, showcasing mechanisms involving 1,2-hydride transfer and a 1,4-transfer from a γ-carbon substituent. This research highlights the reactive behavior of trimethylsilyl cations in forming adducts and eliminating byproducts through specific mechanisms, contributing to the understanding of ion-cyclotron resonance processes and the chemical behavior of alkylsilyl ions (Trenerry, Blair, & Bowie, 1980).

Oxyallylation of Enoxysilanes

Research demonstrates the synthesis of trimethylsilyl (Z)-4-methoxy-6-oxoalk-2-enesulfinates through mixtures of 1-methoxybutadiene, trimethylsilyl enol ethers, SO2, and a Lewis acid catalyst. This method provides a stereoselective approach to synthesizing 4-methoxy-6-oxoalk-2-enyl methyl sulfones and 5-alkyl-4-methoxy-6-oxoalk-2-enyl methyl sulfones with 100% (Z) selectivity, offering insights into the development of novel synthetic routes and methodologies in organic chemistry (Deguin, Roulet, & Vogel, 1997).

Synthesis and Fluorescence Characterization of MEHPPV Oligomers

The synthesis of trimer, tetramer, and pentamer oligomers based on the poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEHPPV) polymer backbone has been achieved. Characterizing the fluorescence spectra, emission quantum yields, and lifetimes of these oligomers offers valuable insights into the effects of π conjugation length on optical properties, contributing to the development of advanced materials for optoelectronic applications (Tilley et al., 2011).

Regioselective Synthesis of Functionalized Diketoesters and Diketosulfones

The uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with alpha,beta-unsaturated acid chlorides and sulfonyl chlorides allows for the direct synthesis of 3,5-diketoesters and 2,4-diketosulfones. This research opens up new avenues for the synthesis of functionalized compounds, showcasing a versatile method for preparing complex molecules not readily accessible by other synthetic routes (Rahn et al., 2008).

Synthesis, Gas Permeability, and Metal-induced Gelation of Poly(disubstituted Acetylene)s

The study focuses on the synthesis of high-molecular-weight polymers with specific functional groups and their unique properties, such as gas permeability and metal-induced gelation. This research contributes to the field of polymer science, particularly in the development of materials with potential applications in gas separation technologies and responsive materials (Sakaguchi et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

1-methoxy-5-trimethylsilylpent-4-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2Si/c1-11-8-9(10)6-5-7-12(2,3)4/h9-10H,6,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIFHUXBJAXWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC#C[Si](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2997894.png)

![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2997896.png)

![1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2997903.png)

![3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B2997904.png)

![5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2997905.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2997908.png)

![3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997911.png)